N,N-diethyl-2-{3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide
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Overview
Description
N,N-diethyl-2-{3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide is a complex organic compound that features a trifluoromethylphenyl group, an indole moiety, and a carbamoylmethylsulfanyl linkage
Mechanism of Action
Target of action
The compound contains an indole nucleus, which is found in many bioactive compounds and is known to bind with high affinity to multiple receptors . The specific targets of this compound would depend on the exact structure and any modifications made to the indole nucleus.
Mode of action
The mode of action would depend on the specific targets of the compound. Generally, compounds with an indole nucleus can interact with their targets through a variety of mechanisms, including inhibiting or activating the target, modulating its activity, or acting as a competitive or noncompetitive antagonist .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific structure. Generally, compounds with an indole nucleus are well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Generally, compounds with an indole nucleus can have a wide range of effects, including inhibiting or activating cellular processes, inducing or preventing cell death, and modulating immune responses .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of the compound. The specific effects would depend on the compound’s structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-{3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Trifluoromethylphenyl Group: This step can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a trifluoromethylphenylboronic acid is coupled with a halogenated indole derivative.
Carbamoylation and Sulfanylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-{3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the carbamate moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amine derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
N,N-diethyl-2-{3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.
Materials Science: The unique electronic properties of the trifluoromethylphenyl and indole groups make this compound a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study enzyme interactions and protein-ligand binding due to its complex structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-{3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide: Unique due to the combination of trifluoromethylphenyl, indole, and carbamoylmethylsulfanyl groups.
N,N-diethyl-2-{3-[({[4-(methyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide: Similar structure but lacks the trifluoromethyl group, resulting in different electronic properties.
N,N-diethyl-2-{3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)oxy]-1H-indol-1-yl}acetamide: Similar structure but with an oxygen linkage instead of sulfur, affecting its reactivity and binding properties.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique electronic properties, enhancing its potential for use in medicinal chemistry and materials science. The combination of functional groups in this compound allows for diverse interactions with biological targets, making it a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
N,N-diethyl-2-[3-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylindol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O2S/c1-3-28(4-2)22(31)14-29-13-20(18-7-5-6-8-19(18)29)32-15-21(30)27-17-11-9-16(10-12-17)23(24,25)26/h5-13H,3-4,14-15H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVQJJOPRUIPBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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